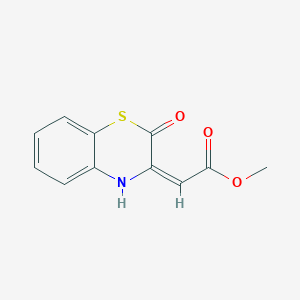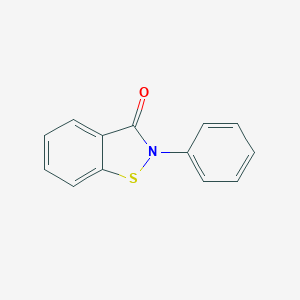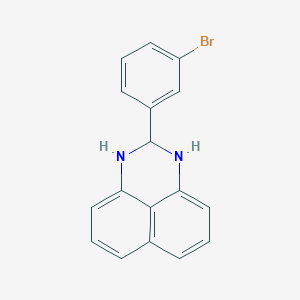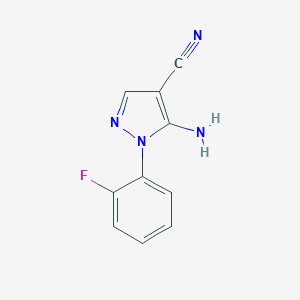
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is a chemical compound that belongs to the class of benzothiazine derivatives. It has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Biochemical and Physiological Effects:
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been found to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. It has also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, it has been studied for its potential applications in the treatment of neurodegenerative diseases due to its ability to modulate certain signaling pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It also exhibits various biological activities, making it a useful compound for studying the mechanisms of certain diseases. However, it also has some limitations. It has been found to exhibit low solubility in water, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret certain experimental results.
Direcciones Futuras
There are several future directions for the study of methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate. One potential direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its potential applications in the treatment of cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more effective synthesis methods.
Métodos De Síntesis
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis process involves the reaction of 2-aminobenzenethiol with chloroacetyl chloride to form 2-chloro-N-(2-mercaptophenyl)acetamide. This intermediate is then reacted with potassium thiocyanate to form 2-(2-mercaptophenyl)benzothiazole. The final step involves the reaction of 2-(2-mercaptophenyl)benzothiazole with methyl acrylate to form methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate.
Aplicaciones Científicas De Investigación
Methyl (methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as antimicrobial, antitumor, and antioxidant properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
1774-77-2 |
|---|---|
Nombre del producto |
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
methyl (2E)-2-(2-oxo-4H-1,4-benzothiazin-3-ylidene)acetate |
InChI |
InChI=1S/C11H9NO3S/c1-15-10(13)6-8-11(14)16-9-5-3-2-4-7(9)12-8/h2-6,12H,1H3/b8-6+ |
Clave InChI |
VGBWLEISWLDUGT-SOFGYWHQSA-N |
SMILES isomérico |
COC(=O)/C=C/1\C(=O)SC2=CC=CC=C2N1 |
SMILES |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
SMILES canónico |
COC(=O)C=C1C(=O)SC2=CC=CC=C2N1 |
Otros números CAS |
1774-77-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)

![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)


![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)


![1-Oxa-7-azaspiro[4.4]nonane](/img/structure/B187145.png)

![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)